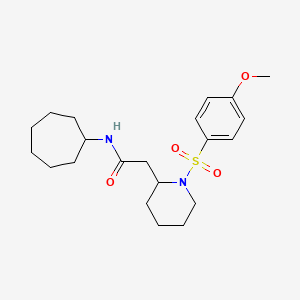

1-(2-Hydroxy-3-(tert-pentyloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of ether, which are compounds having two alkyl or aryl groups bonded to an oxygen atom . The ether functional group does not have a characteristic IUPAC nomenclature suffix, so it is necessary to designate it as a substituent .

Molecular Structure Analysis

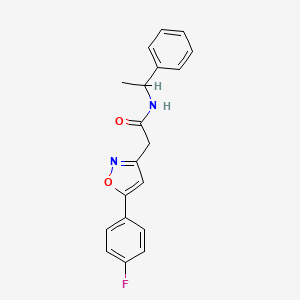

The molecular structure of this compound can be deduced from its name. It contains a piperidin-4-ol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group on the 4th carbon. It also has a 2-hydroxy-3-(tert-pentyloxy)propyl group attached to the nitrogen of the piperidine ring. The tert-pentyloxy refers to a tert-pentyl group (a branched five-carbon alkyl group) attached through an oxygen atom .Chemical Reactions Analysis

Ethers in general are quite unreactive. They can act as bases, and can undergo reactions with strong acids to form alkyl halides. They can also undergo oxidation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have higher boiling points than alkanes of similar molecular weight, due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Conformation of Piperidine Derivatives

Research on derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine explores the synthesis methods, interactions, and structural conformations. These studies highlight the impact of substituents on molecular structure and NMR signal shifts, indicating the compound's utility in studying intramolecular forces and hydrogen bonding (Cygler et al., 1980).

Catalysis and Material Science

Immobilization on Mesoporous Silica

The covalent attachment of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl on mesoporous silicas showcases the compound's role in catalysis, particularly in the oxidation of alcohols. This application demonstrates its potential as a stable and reusable catalyst in organic synthesis (Machado et al., 2015).

Polymer Modification

The utility of 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl in polymer chemistry, particularly in the oxidation of polymeric diols to introduce carbonyl functionalities, is another significant application. This method facilitates the development of polymers with tailored properties for various industrial applications (Yoshida et al., 1992).

Electrooxidation Applications

The catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the electrooxidation of hydroxylamine highlights its potential in electrochemical applications, including sensors and energy storage devices (Xia & Li, 1998).

Propriétés

IUPAC Name |

1-[2-hydroxy-3-(2-methylbutan-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-8-17(6,7)21-12-14(20)11-18-15(2,3)9-13(19)10-16(18,4)5/h13-14,19-20H,8-12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPHPLPPWRKPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)